3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one
Description
3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a piperazine core substituted with an ethanesulfonyl group and a 3-chloropropanoyl side chain.
Properties
IUPAC Name |
3-chloro-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-7-5-11(6-8-12)9(13)3-4-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRMGJIOQDJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(4-piperazinyl)propan-1-one with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropanone moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Synthesis: This compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds.
2. Biology:
- Antimicrobial and Antiviral Properties: Research has indicated potential biological activities, including antimicrobial and antiviral properties. Studies are ongoing to explore its effectiveness against various pathogens and viruses.
- Mechanism of Action: While the exact mechanism is not fully elucidated, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways.
3. Medicine:
- Drug Development: The compound is being investigated for its potential use in drug development, particularly in designing new therapeutic agents aimed at treating various diseases. Its structural features may contribute to its efficacy in targeting specific biological pathways .
4. Industry:
- Production of Specialty Chemicals: 3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is also utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The piperazine-propan-1-one scaffold is a common motif in medicinal chemistry. Substituents on the piperazine ring and the propanone chain critically modulate biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Structural Analogs
Impact of Substituents on Activity and Stability
Electron-Withdrawing Groups (e.g., Ethanesulfonyl) :
- The ethanesulfonyl group in the target compound may improve solubility and metabolic stability compared to aryl-substituted analogs (e.g., BIA or CID 5008433). Sulfonyl groups enhance polarity and resistance to oxidative metabolism .
- In contrast, halogenated aryl groups (e.g., 4-fluorophenyl in CID 5008433) may enhance lipophilicity and blood-brain barrier penetration but increase toxicity risks .
Biological Activity Trends: Compound 7e demonstrates significant serotonergic receptor binding (IC₅₀ = 2.50 μM), attributed to its benzothiophene and pyridine substituents, which likely engage in π-π stacking and hydrogen bonding . BIA’s nitro and trifluoromethyl groups contribute to its adenosine A2A receptor inhibition, though its dihydroxy groups may limit oral bioavailability due to rapid glucuronidation .
Stability and Commercial Viability: Compounds like CAS 2411-64-5 (with dual chloropropanoyl groups) were discontinued, possibly due to hydrolytic instability or toxicity . The ethanesulfonyl group in the target compound may mitigate these issues.
Computational and Experimental Insights
- Molecular Docking: Tools like AutoDock Vina () could predict the binding modes of the target compound. For instance, the ethanesulfonyl group may form hydrogen bonds with receptor residues, while the chloro-propanone chain could occupy hydrophobic pockets.
- Synthetic Feasibility : Friedel-Crafts acylation (as in ) is scalable for aryl-substituted analogs, but sulfonylation steps for the target compound may require specialized reagents.
Biological Activity
3-Chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one, with the CAS number 882747-92-4, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H17ClN2O3S
- Molecular Weight : 250.76 g/mol
- Purity : Typically available at 97% purity .
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with chloroacetyl compounds, followed by the introduction of an ethanesulfonyl group. This synthetic pathway allows for the modification of the piperazine ring, which is critical for enhancing biological activity.
Antitumor Activity
Piperazine derivatives are also recognized for their antitumor properties. A study synthesized a series of compounds based on piperazine and evaluated their cytotoxic effects against cancer cell lines. These findings suggest that modifications to the piperazine structure can enhance antitumor efficacy .
Neuropharmacological Effects
Piperazine compounds are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders. The specific effects of this compound on these systems remain to be fully elucidated but warrant further investigation.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between 1-(piperazin-1-yl)propan-1-one and ethanesulfonyl chloride. Key steps include:
- Step 1 : Reacting the piperazine derivative with 3-chloropropionyl chloride under inert atmosphere (N₂/Ar) in anhydrous dichloromethane at 0–5°C to form the intermediate.
- Step 2 : Sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanesulfonyl group.
- Optimization : Control reaction temperature (<10°C) to minimize side reactions. Purify via column chromatography (silica gel, chloroform/methanol gradient) .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ethanesulfonyl group at δ 3.1–3.3 ppm).
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: R-factor < 0.05, hydrogen bonding analysis for packing interactions (e.g., C–H···O) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and adducts ([M+Na]⁺). Compare predicted vs. observed m/z values .
Advanced Research Questions
Q. How can collision cross-section (CCS) data discrepancies be resolved across different ionization modes in mass spectrometry?
- Approach :
- Experimental : Measure CCS using ion mobility spectrometry (IMS) under standardized conditions (e.g., drift gas: N₂, temperature: 25°C).
- Computational : Validate with in silico tools (e.g., MOBCAL) to predict CCS values for [M+H]⁺, [M+Na]⁺, and [M-H]⁻ adducts. Discrepancies >5% may indicate conformational changes or adduct-specific interactions .
Q. What strategies address low yields in the final sulfonylation step during synthesis?
- Solutions :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Solvent Optimization : Replace dichloromethane with THF for better solubility of sulfonyl chloride.
- Kinetic Control : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to terminate before byproduct formation .
Q. How does the ethanesulfonyl group influence the compound’s biological activity compared to analogs with methyl or benzyl groups?
- Mechanistic Insight :
- Receptor Binding : The sulfonyl group enhances hydrogen bonding with serine residues in enzyme active sites (e.g., GABA aminotransferase).
- Comparative Assays : Test inhibition potency against analogs (e.g., 3-chloro-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one) using in vitro enzyme assays (IC₅₀ values).
- SAR Analysis : Ethanesulfonyl’s electron-withdrawing effect increases electrophilicity at the ketone, enhancing covalent binding to targets .
Data Analysis and Optimization
Q. How should researchers interpret conflicting pharmacological data between in vitro and in vivo models?
- Methodology :
- Metabolic Stability : Assess hepatic microsome stability (e.g., mouse/rat microsomes, t₁/₂ > 30 min). Poor stability in vivo may explain reduced efficacy.
- Bioavailability : Measure plasma concentration via LC-MS/MS after oral administration in zebrafish (dose: 10 mg/kg). Adjust formulations (e.g., PEG-based) to enhance absorption .
Q. What computational tools are recommended for predicting binding modes with neurotransmitter transporters?
- Tools :
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with serotonin/dopamine transporters.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics: RMSD < 2.0 Å, hydrogen bond occupancy >70% .
Structural and Mechanistic Studies
Q. How can crystallographic twinning complicate structure determination, and what refinements are necessary?
- Resolution :
- Twinning Detection : Use PLATON’s TwinRotMat to identify twinning ratios. For pseudo-merohedral twinning, apply HKLF 5 format in SHELXL.
- Refinement : Incorporate TWIN/BASF commands. Final R₁/wR₂ should align with non-twinned structures (R₁ < 0.08) .
Q. What are the implications of the compound’s logP value on blood-brain barrier (BBB) permeability?
- Analysis :
- Prediction : Calculate logP (e.g., XLogP3: ~2.1) to estimate BBB penetration (optimal range: 1.5–2.5).
- Validation : Use in situ perfusion models (rat brain) to measure permeability coefficient (Papp > 5 × 10⁻⁶ cm/s indicates good penetration) .
Tables of Key Data
Table 1 : Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 294.08 | 158.2 |
| [M+Na]⁺ | 316.06 | 170.5 |
| [M-H]⁻ | 292.07 | 159.0 |
| Source: Analog data from |
Table 2 : Comparative Pharmacological Activity of Piperazine Derivatives
| Compound | IC₅₀ (nM) for SERT | IC₅₀ (nM) for DAT |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 45.6 ± 3.8 |
| 3-Chloro-1-[4-(methyl)piperazin-1-yl] | 28.7 ± 2.1 | 89.4 ± 5.6 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
